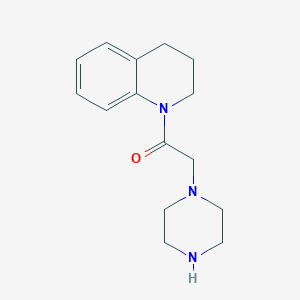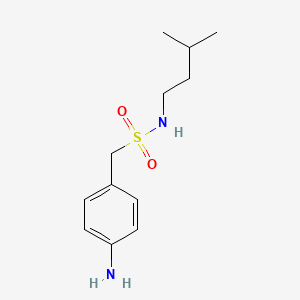![molecular formula C12H9BrOS B1372604 1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one CAS No. 1049872-66-3](/img/structure/B1372604.png)
1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one is an organic compound with the molecular formula C12H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: 2-acetylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 5-position of the thiophene ring.
Friedel-Crafts Acylation: The brominated product is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as the catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Aminated or thiolated derivatives.
Aplicaciones Científicas De Investigación
1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research and may vary depending on the context of its use .
Comparación Con Compuestos Similares
1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives:
2-Bromo-1-(thiophen-2-yl)ethanone: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
2-Acetylthiophene: Precursor in the synthesis of this compound, used in various organic reactions.
Thiophene-2-carboxaldehyde: Another thiophene derivative with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
1-[5-(2-bromophenyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAIRAGKWDGNMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
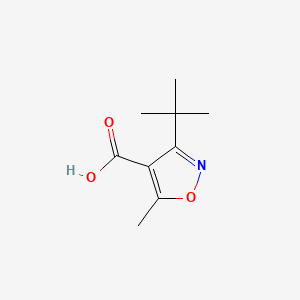
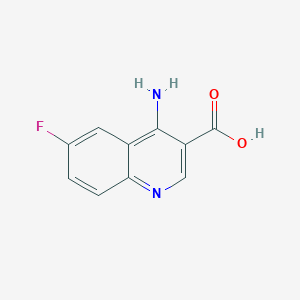
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)

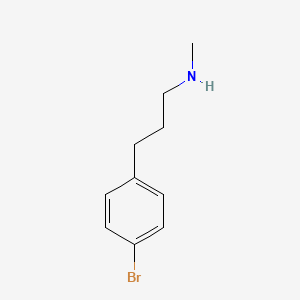
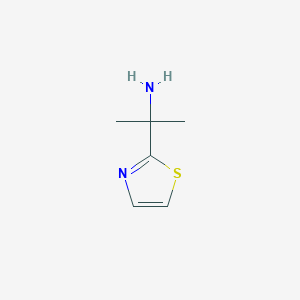
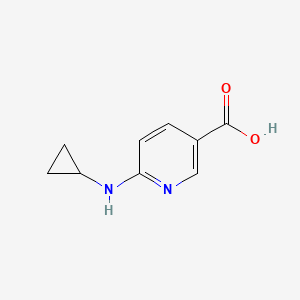

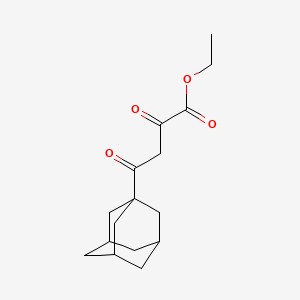
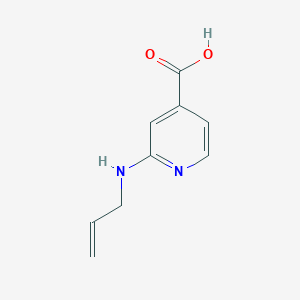
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)
